molecular formula C12H17ClFNS B1444887 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride CAS No. 1289384-72-0

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Cat. No.: B1444887
CAS No.: 1289384-72-0
M. Wt: 261.79 g/mol
InChI Key: HYVKGFHRWVSQSX-UHFFFAOYSA-N
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Description

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNS It is a piperidine derivative that features a fluorophenyl group attached via a thioether linkage to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves the reaction of 4-fluorothiophenol with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thioether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
  • 4-(3-Fluorophenyl)-piperidine hydrochloride

Uniqueness

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is unique due to its specific structural features, such as the thioether linkage and the presence of a fluorophenyl group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and development .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKGFHRWVSQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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